Acetamide, N-butyl-2,2,2-trichloro-
CAS No.: 31464-96-7
Cat. No.: VC19664165
Molecular Formula: C6H10Cl3NO
Molecular Weight: 218.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31464-96-7 |
|---|---|
| Molecular Formula | C6H10Cl3NO |
| Molecular Weight | 218.5 g/mol |
| IUPAC Name | N-butyl-2,2,2-trichloroacetamide |
| Standard InChI | InChI=1S/C6H10Cl3NO/c1-2-3-4-10-5(11)6(7,8)9/h2-4H2,1H3,(H,10,11) |
| Standard InChI Key | ONRADGGBQRZCAO-UHFFFAOYSA-N |
| Canonical SMILES | CCCCNC(=O)C(Cl)(Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
N-Butyl-2,2,2-trichloroacetamide (molecular formula: C₈H₁₁Cl₃N₂O; molecular weight: 257.545 g/mol) features a trichloroacetyl group (-COCCl₃) attached to a butylamine chain. Key structural and computational descriptors include:
| Property | Value | Source |
|---|---|---|
| Exact Mass | 255.994 g/mol | |
| Topological Polar Surface Area | 44.1 Ų | |
| LogP (Octanol-Water) | 2.51 | |
| Molecular Formula | C₈H₁₁Cl₃N₂O |
The compound’s stability arises from the electron-withdrawing trichloromethyl group, which enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution reactions .
Synthesis Methodologies
Photochemical Synthesis via Tetrachloroethylene (TCE)
A groundbreaking method involves the in situ photo-on-demand synthesis of NTCAs using tetrachloroethylene (TCE) and amines. The protocol, optimized by recent studies , proceeds as follows:
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Photo-Oxidation of TCE: Under UV irradiation (low-pressure mercury lamp, λ = 254 nm) and O₂ bubbling at >70°C, TCE undergoes photochemical oxidation to generate trichloroacetyl chloride (TCAC), a highly reactive intermediate.
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Reaction with Butylamine: TCAC reacts in situ with n-butylamine to form N-butyl-2,2,2-trichloroacetamide in ~97% yield .
Advantages Over Conventional Methods:
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Broader Substrate Scope: Unlike traditional routes using hexachloroacetone (HCA), this method accommodates low-nucleophilicity amines, including fluorinated derivatives and HCl salts .
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Reduced Waste: TCE serves as both solvent and reagent, minimizing auxiliary chemicals .
Representative Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 70–80°C |
| Irradiation Time | 1–3 hours |
| Post-Reaction Stirring | 1–22 hours at 70–120°C |
| Yield | 97% |
Alternative Synthetic Routes
While less common, NTCAs can also be synthesized via:
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Amide Acetylation: Direct reaction of butylamine with trichloroacetyl chloride in dichloromethane, though this requires handling corrosive TCAC .
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Base-Catalyzed Condensation: Employing trichloroacetonitrile and tert-butoxide, as seen in tert-butyl derivatives , though scalability is limited.
Physicochemical Properties and Characterization
Spectroscopic Data
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¹H NMR (CDCl₃): δ 6.71 (br s, NH), 3.39 (q, J = 6.7 Hz, CH₂), 1.60 (m, CH₂), 1.40 (sext, CH₂), 0.96 (t, CH₃) .
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¹³C NMR (CDCl₃): δ 161.9 (C=O), 92.8 (CCl₃), 41.2 (N-CH₂), 31.0, 19.9, 13.7 (butyl chain) .
Applications in Organic Synthesis
Blocked Isocyanate Precursor
N-Butyl-2,2,2-trichloroacetamide acts as a stable precursor to isocyanates, which are liberated under basic conditions. Key transformations include:
Pharmaceutical Intermediates
Recent Advances and Future Directions
Green Chemistry Innovations
The photochemical route using TCE aligns with sustainable chemistry goals by repurposing a hazardous solvent (TCE) into value-added products . Future work may optimize light sources (e.g., visible-light photocatalysts) to reduce energy costs.
Expanding Substrate Scope
Recent studies highlight success with fluorinated amines and HCl salts , suggesting potential for tailoring NTCAs to niche applications (e.g., fluoropolymers).
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